

2-(Octyloxy)ethanol molecular structure and formula (C10H22O2)

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Compound of Interest

Compound Name: 2-(Octyloxy)ethanol

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An In-depth Technical Guide to 2-(Octyloxy)ethanol (C10H22O2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analysis of **2-(Octyloxy)ethanol**. It further details its applications in pharmaceutical sciences, particularly in drug delivery systems, and outlines essential safety and handling protocols.

Molecular Structure and Chemical Identity

2-(Octyloxy)ethanol is an organic compound classified as a glycol ether. It possesses an amphiphilic nature, consisting of a hydrophilic diethylene glycol head and a hydrophobic octyl tail. This structure is central to its utility as a nonionic surfactant and solubilizing agent.

The canonical chemical structure is as follows:



Key chemical identifiers for **2-(Octyloxy)ethanol** are summarized in the table below.

Identifier	Value	Reference
Molecular Formula	C10H22O2	[1] [2]
IUPAC Name	2-(octyloxy)ethanol	[1] [3]
CAS Registry Number	10020-43-6	[1] [2] [3]
Molecular Weight	174.28 g/mol	[1] [2]
Synonyms	Ethylene glycol mono-n-octyl ether, n-Octyl cellosolve, 1-(2-Hydroxyethoxy)octane, n-Octyl-monoxyethylene	[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **2-(Octyloxy)ethanol** are critical for its application in formulations and chemical processes.

A summary of the key physicochemical data is presented in the table below.

Property	Value	Reference
Appearance	Clear, colorless liquid	
Boiling Point	228 °C to 241.7 °C at 760 mmHg	[2] [4]
Density	0.886 g/mL	[4]
Melting Point	-45.1 °C (estimated from 2-(hexyloxy)ethanol)	[5] [6]
Water Solubility	Limited (estimated based on similar compounds)	[5]
Solubility	Soluble in alcohols and ethers	[5] [7]
Refractive Index	Data available but not specified	[1]

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **2-(Octyloxy)ethanol**.

- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for identification. The mass spectrum typically shows a top peak (m/z) at 57.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR is a standard method for confirming the carbon skeleton of the molecule.[1]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, notably the broad O-H stretch of the alcohol and the C-O stretches of the ether and alcohol groups.[1]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **2-(Octyloxy)ethanol**.

The Williamson ether synthesis is a reliable and widely used method for preparing ethers such as **2-(Octyloxy)ethanol**.[8][9] The reaction proceeds via an $\text{S}_{\text{N}}2$ mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[8][10]

Reactants and Reagents:

- Ethylene glycol
- Sodium hydride (NaH) or other strong base
- 1-Bromoocetane
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Alkoxide Formation:** In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve an excess of ethylene glycol (e.g., 5 equivalents) in anhydrous THF.
- Cool the solution in an ice bath and slowly add sodium hydride (1.0 equivalent) portion-wise to control hydrogen gas evolution.
- Allow the mixture to warm to room temperature and stir for one hour to ensure the complete formation of the sodium 2-hydroxyethoxide intermediate.
- **Ether Formation:** Add 1-bromoocetane (1.0 equivalent) dropwise to the reaction mixture via a syringe.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding deionized water.
- Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
- Combine the organic layers and wash sequentially with deionized water and then with brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product via fractional distillation under reduced pressure to yield pure **2-(Octyloxy)ethanol**.

Gas Chromatography-Mass Spectrometry is an effective method for assessing the purity and confirming the identity of the synthesized **2-(Octyloxy)ethanol**.

Instrumentation and Conditions:

- **Gas Chromatograph:** Agilent GC system or equivalent, equipped with a mass selective detector.
- **Column:** A nonpolar capillary column, such as one with a SE-30 stationary phase.[\[3\]](#)

- Carrier Gas: Helium, with a constant flow rate.
- Injection: Split/splitless injector, 1 μ L injection volume.
- Temperature Program:
 - Initial oven temperature: 70 °C, hold for 2 minutes.
 - Ramp: Increase temperature at 10 °C/min to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes.
- Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

Sample Preparation:

- Prepare a stock solution of the purified **2-(Octyloxy)ethanol** in a suitable solvent like dichloromethane or ethanol at a concentration of 1 mg/mL.
- Create a series of dilutions for calibration if quantitative analysis is required.
- Inject the prepared sample into the GC-MS system. The identity is confirmed by matching the retention time and the resulting mass spectrum with a known standard or library data.[\[11\]](#)

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) illustrate the synthesis workflow and a key application in drug delivery.

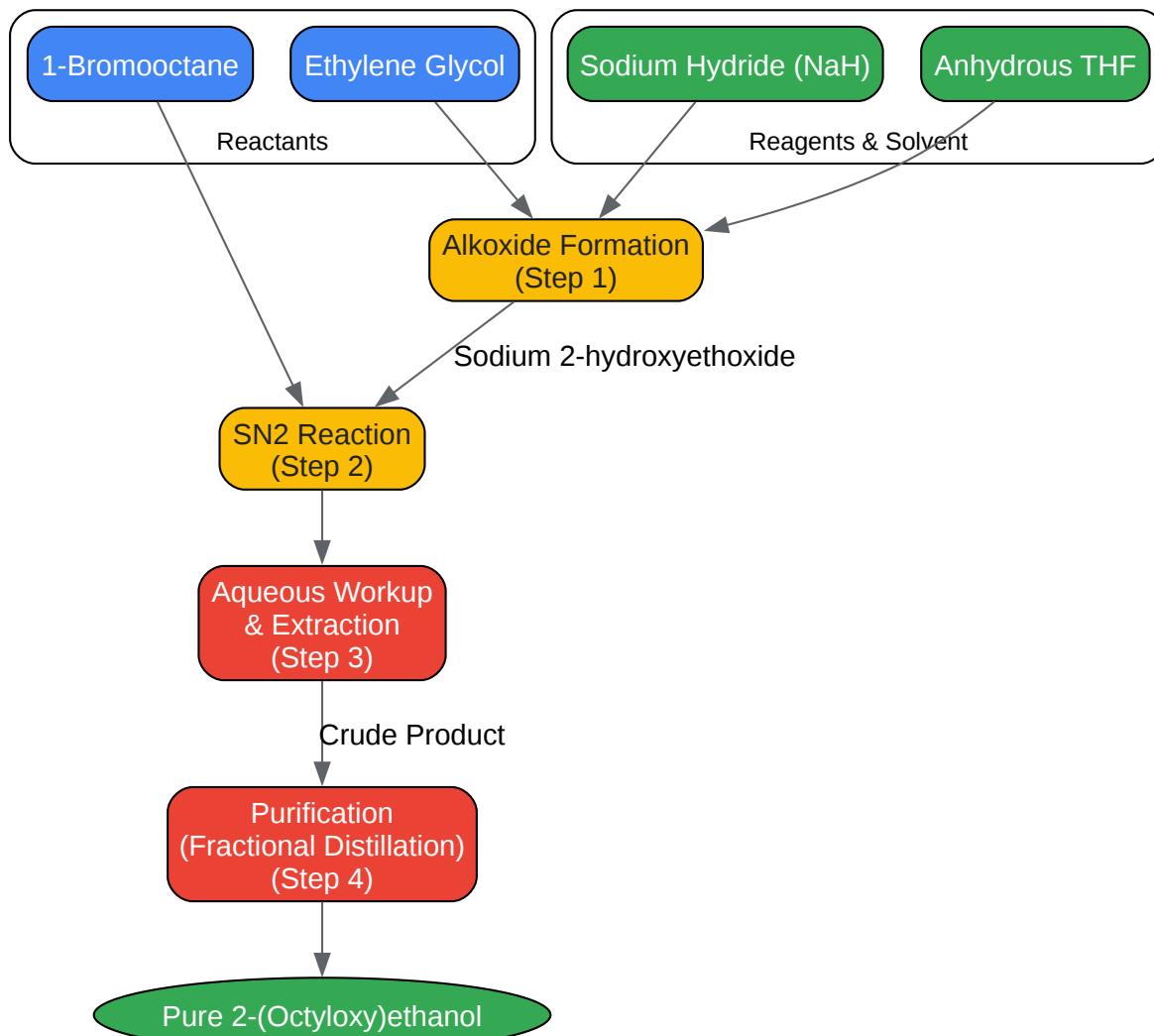


Figure 1: Williamson Ether Synthesis Workflow for 2-(Octyloxy)ethanol

[Click to download full resolution via product page](#)Figure 1: Williamson Ether Synthesis Workflow for **2-(Octyloxy)ethanol**

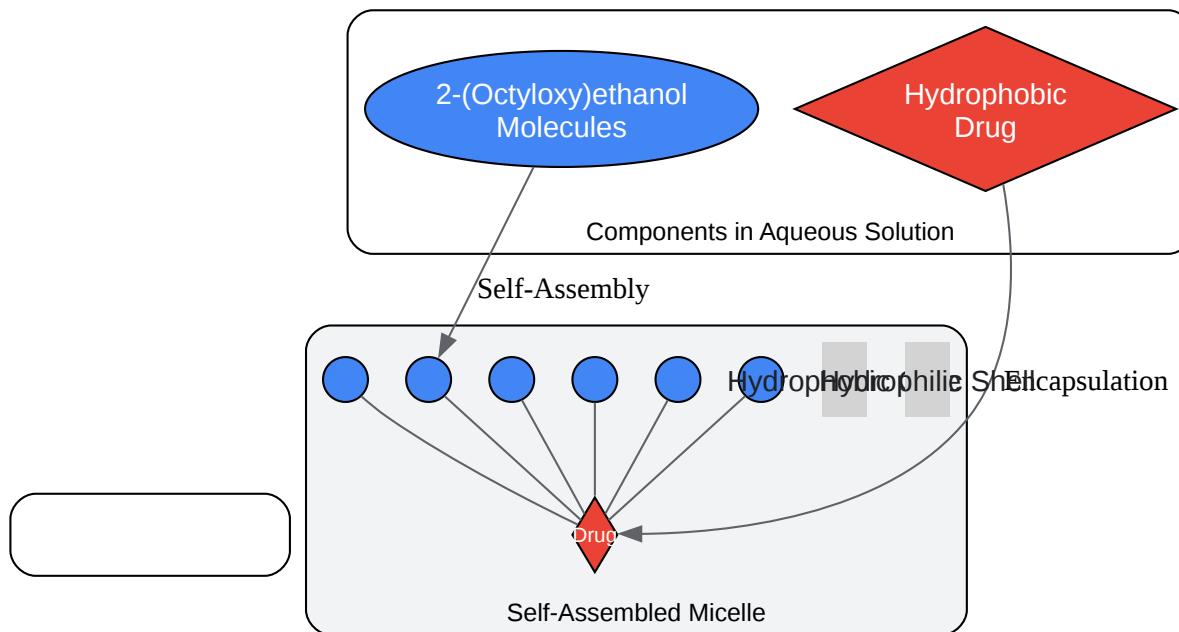


Figure 2: Micelle Formation for Hydrophobic Drug Encapsulation

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Figure 2: Micelle Formation for Hydrophobic Drug Encapsulation

Applications in Drug Development

The amphiphilic structure of **2-(Octyloxy)ethanol** makes it a valuable excipient in the pharmaceutical industry, primarily as a surfactant and solubilizing agent.[1][12]

- Enhanced Drug Solubility: Many active pharmaceutical ingredients (APIs) are poorly soluble in water, which limits their bioavailability. **2-(Octyloxy)ethanol** can form micelles in aqueous solutions, creating a hydrophobic core that encapsulates these lipophilic drug molecules.[12] This process effectively increases the solubility of the drug in the formulation.[13][14]
- Improved Bioavailability: By solubilizing the API, micellar formulations can enhance drug absorption in the body.[12] The small size of these micelles allows for efficient transport and delivery of the encapsulated drug to its target site.[15]

- Stable Emulsions: In topical and parenteral formulations, **2-(Octyloxy)ethanol** functions as an effective emulsifying agent, creating stable oil-in-water or water-in-oil emulsions. This is crucial for the uniform delivery and stability of creams, lotions, and other pharmaceutical preparations.[1]
- Drug Delivery Systems: Its ability to form self-assembled nanostructures like micelles and liposomes makes it a key component in advanced drug delivery systems.[12][16] These systems can be engineered for controlled or targeted drug release.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-(Octyloxy)ethanol** is associated with significant hazards.[1]

- Hazards Identification:
 - H302: Harmful if swallowed.[1]
 - H311: Toxic in contact with skin.[1]
 - H314: Causes severe skin burns and eye damage.[1]
- Precautionary Measures:
 - Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.
 - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
 - First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If ingested, do not induce vomiting and seek immediate medical assistance.

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